molecular formula C17H23NO3S B2619744 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine CAS No. 1909450-53-8

1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine

Cat. No.: B2619744
CAS No.: 1909450-53-8
M. Wt: 321.44
InChI Key: QSRWRXPLXWWBTI-UHFFFAOYSA-N
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Description

1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine is a complex organic compound that features a cyclobutane ring, a piperidine ring, and a phenylmethanesulfonyl group

Preparation Methods

The synthesis of 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine typically involves multiple steps, starting with the preparation of the cyclobutane ring and the piperidine ring separately

  • Synthetic Routes and Reaction Conditions:
    • The cyclobutane ring can be synthesized through photochemical reactions or via cycloaddition reactions.
    • The piperidine ring is often prepared through hydrogenation of pyridine or by cyclization of appropriate precursors.
    • The phenylmethanesulfonyl group is introduced through sulfonylation reactions using reagents like phenylmethanesulfonyl chloride.
  • Industrial Production Methods:
    • Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. This includes controlled temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction:
    • Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones to alcohols or amines.
  • Substitution:
    • Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
  • Common Reagents and Conditions:
    • Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3).
    • Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.
  • Major Products:
    • Major products from these reactions include alcohols, amines, ketones, and carboxylic acids, depending on the reaction pathway.

Scientific Research Applications

1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine has diverse applications in scientific research:

  • Chemistry:
    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Serves as a model compound for studying reaction mechanisms and kinetics.
  • Biology:
    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the study of enzyme inhibition and receptor binding.
  • Medicine:
    • Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
  • Industry:
    • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets:

  • Molecular Targets and Pathways:
    • The compound may interact with enzymes, inhibiting their activity by binding to the active site.
    • It can also bind to receptors, modulating their signaling pathways and affecting cellular responses.
  • Pathways Involved:
    • The exact pathways depend on the specific biological context, but may include inhibition of metabolic enzymes or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-cyclobutanecarbonyl-4-phenylmethanesulfonylpiperidine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds:
    • Cyclobutanecarbonyl derivatives: Compounds with similar cyclobutane rings but different functional groups.
    • Phenylmethanesulfonyl derivatives: Compounds with the same sulfonyl group but different core structures.
    • Piperidine derivatives: Compounds with the piperidine ring but different substituents.
  • Uniqueness:
    • The combination of the cyclobutane ring, piperidine ring, and phenylmethanesulfonyl group in a single molecule provides unique structural and chemical properties.
    • This compound’s specific arrangement allows for distinct reactivity and potential applications not seen in other similar compounds.

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c19-17(15-7-4-8-15)18-11-9-16(10-12-18)22(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRWRXPLXWWBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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